

A Cross-Species Comparative Guide to SF2312 Enolase Inhibition

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Compound of Interest

Compound Name: SF2312

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enolase inhibitor **SF2312** across various species. It includes quantitative inhibitory data, detailed experimental protocols for assessing enolase activity, and visualizations of the relevant biological pathways. This information is intended to support research and development efforts targeting the glycolytic enzyme enolase.

Quantitative Comparison of Enolase Inhibition

SF2312 is a natural phosphonate antibiotic that has been identified as a highly potent inhibitor of enolase, a key enzyme in the glycolysis pathway.^{[1][2][3]} Its efficacy has been evaluated across a range of species, demonstrating its potential as a broad-spectrum inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **SF2312** and its analogs against enolase from different organisms. For comparison, data for other known enolase inhibitors, such as phosphonoacetohydroxamate (PhAH) and HEX, are also included where available.

Species/Isoform	Inhibitor	IC50 (nM)	Notes
Homo sapiens (Human) - ENO1	SF2312	37.9	Recombinant protein. [2]
Homo sapiens (Human) - ENO2	SF2312	42.5	Recombinant protein. [2]
Homo sapiens (Human) - ENO1	PhAH	~100-1000	Shows lower potency compared to SF2312. [1]
Homo sapiens (Human) - ENO2	PhAH	~100-1000	Shows lower potency compared to SF2312. [1]
Mus musculus (Mouse)	SF2312	10 - 50	Measured in organ lysates. [1]
Escherichia coli	SF2312	10 - 50	Measured in cell lysates. [1]
Naegleria fowleri	SF2312	310 ± 70	Recombinant protein.
Naegleria fowleri	HEX	140 ± 40	A more potent inhibitor for this species. [4]
Trypanosoma brucei	deoxy-SF2312	600 ± 230	An analog of SF2312. [5]

Experimental Protocols

The inhibitory activity of **SF2312** on enolase is typically determined using a coupled-enzyme assay. This indirect method measures the production of phosphoenolpyruvate (PEP) by enolase through the subsequent reactions of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Enolase Inhibition Assay Protocol (Coupled PK/LDH Method)

This protocol is based on the principle that the pyruvate formed from PEP by PK is then used by LDH to oxidize NADH to NAD⁺, resulting in a decrease in absorbance at 340 nm.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Enzyme Source: Purified recombinant enolase or cell/tissue lysates.
- Substrate: 2-Phosphoglycerate (2-PGA)
- Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)
- Cofactors: Adenosine diphosphate (ADP), NADH, MgSO₄, KCl
- Buffer: Triethanolamine buffer (pH 7.4)
- Inhibitor: **SF2312** (or other test compounds)
- Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm.

Procedure:

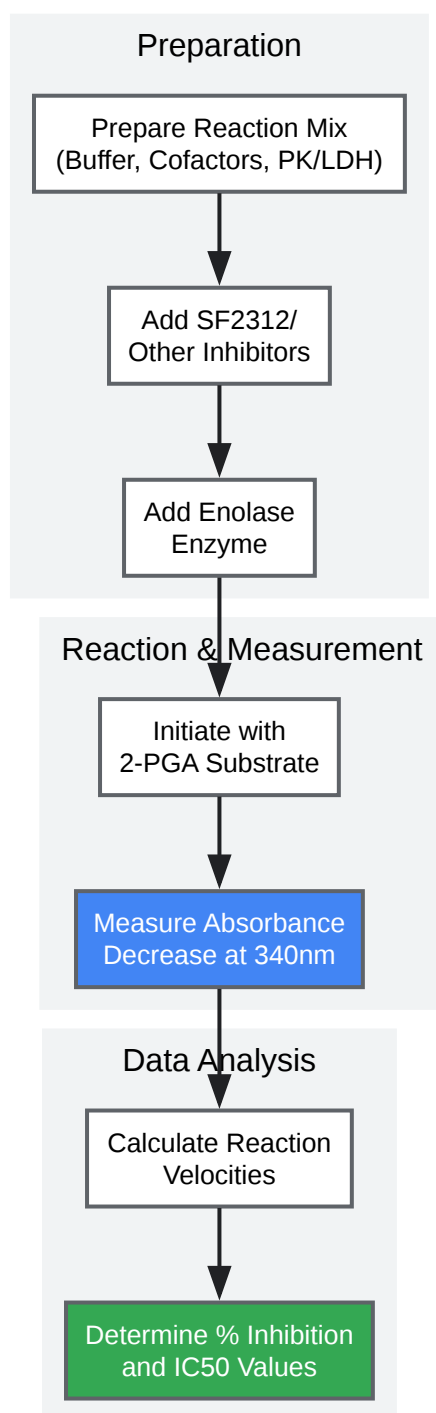
- Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare a reaction mixture containing the following components (final concentrations):
 - 81 mM Triethanolamine buffer, pH 7.4
 - 100 mM KCl
 - 25 mM MgSO₄
 - 1.3 mM ADP
 - 0.12 mM NADH
 - 7 units/mL Pyruvate Kinase
 - 10 units/mL Lactate Dehydrogenase

- **Inhibitor Incubation:** Add the desired concentration of **SF2312** or other inhibitors to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel. Incubate for a specified period (e.g., 15 minutes) at 25°C to allow for inhibitor binding to the enolase.
- **Enzyme Addition:** Add the enolase enzyme solution to the reaction mixture. The final concentration of enolase should be in the range of 0.025 - 0.05 units/mL.
- **Initiation of Reaction:** Start the reaction by adding the substrate, 1.9 mM 2-PGA.
- **Measurement:** Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the enolase activity.
- **Data Analysis:** Calculate the initial reaction velocity (rate of change in absorbance per minute). The percent inhibition is determined by comparing the rates of inhibitor-treated samples to the vehicle control. IC50 values are then calculated by plotting percent inhibition against a range of inhibitor concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the coupled enolase inhibition assay.

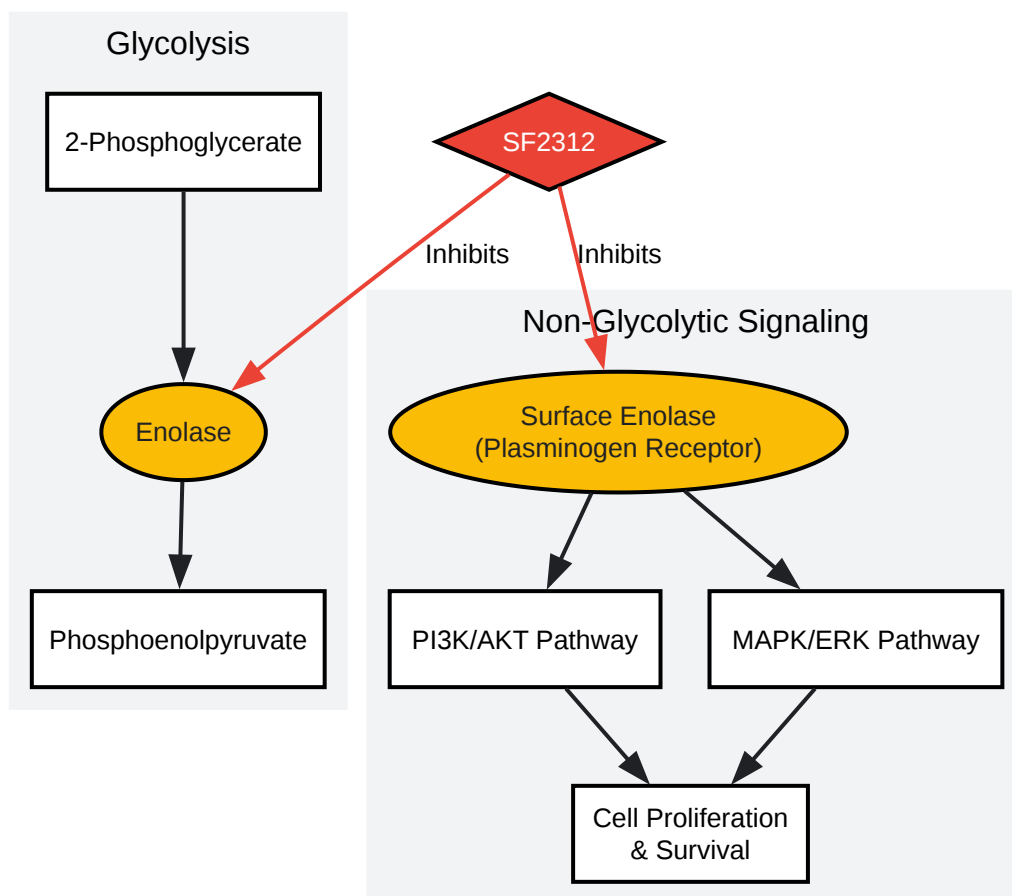


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Caption: Workflow for the coupled-enzyme assay to determine enolase inhibition.

Enolase Signaling Pathways

Enolase is a multifunctional protein with roles in both glycolysis and other cellular processes, often referred to as "moonlighting" functions. **SF2312**, by inhibiting enolase, can impact both of these aspects.



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Caption: Dual roles of enolase and the inhibitory action of **SF2312**.

Enolase's canonical role is in the cytoplasm, where it catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway.[1] However, enolase can also be localized to the cell surface, where it functions as a plasminogen receptor, and is implicated in signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation and survival.[9][10][11][12][13] By inhibiting enolase, **SF2312** can disrupt both cellular energy metabolism and these non-glycolytic signaling functions. The potent, low nanomolar inhibition of enolase by **SF2312** across multiple species highlights its

potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting enolase-dependent processes.[1][14]

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